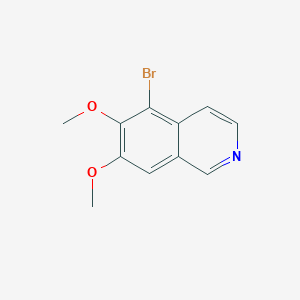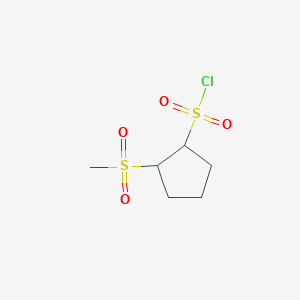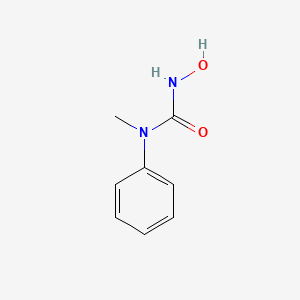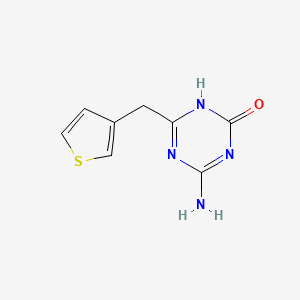![molecular formula C5H10N2 B13207456 2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
2,3-Diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo[221]heptane is a bicyclic organic compound with the molecular formula C7H12N2 It is characterized by a unique structure that includes a seven-membered ring with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]heptane typically involves the reaction of ethyl azodicarboxylate with cyclopentadiene. The reaction is carried out in an ether solution, with the addition of cyclopentadiene dropwise to maintain a gentle reflux . The resulting product, diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is then hydrogenated using palladium on carbon as a catalyst to yield diethyl this compound-2,3-dicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the denitrogenation process, which involves the release of nitrogen gas and the formation of cycloalkene derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium on carbon for hydrogenation and potassium hydroxide for deprotection reactions . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include cycloalkene derivatives and various substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo[2.2.1]heptane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity . The exact molecular targets and pathways depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with nitrogen atoms at different positions.
2,3-Dimethylene-bicyclo[2.2.1]heptane: This compound features methylene groups instead of nitrogen atoms, resulting in different chemical properties.
Uniqueness
2,3-Diazabicyclo[2.2.1]heptane is unique due to its specific arrangement of nitrogen atoms within the bicyclic structure. This arrangement imparts distinct reactivity and binding properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H10N2 |
|---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
2,3-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-5-3-4(1)6-7-5/h4-7H,1-3H2 |
InChI-Schlüssel |
PWHOCEZDDSHQTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)


amine](/img/structure/B13207406.png)

![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)

![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)



![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)

![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
